molecular formula C15H10F3NO2S B2609554 N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 865658-93-1

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide

Cat. No.: B2609554
CAS No.: 865658-93-1
M. Wt: 325.31
InChI Key: DQIHYJNLNFGSJS-UHFFFAOYSA-N
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Description

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide is a complex organic compound that features a unique structure combining a cyclopenta[b]thiophene core with a trifluoromethyl-substituted benzenecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclopentane precursor under acidic or basic conditions.

    Introduction of the oxo group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the trifluoromethylbenzenecarboxamide group: This step often involves a coupling reaction between the cyclopenta[b]thiophene core and a trifluoromethylbenzenecarboxylic acid derivative, facilitated by coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of more efficient catalysts and reagents to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or to modify the existing functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like sodium hydride, lithium diisopropylamide (LDA), and various halogenating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide has several scientific research applications:

    Organic Electronics: The compound’s unique electronic properties make it a candidate for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs).

    Medicinal Chemistry: Its structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide depends on its specific application. In organic electronics, its role as an electron acceptor or donor is crucial for its function in devices like solar cells and OLEDs. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions and subsequent conformational changes.

Comparison with Similar Compounds

Similar Compounds

    (6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile: This compound shares the cyclopenta[b]thiophene core but differs in its functional groups, leading to distinct chemical and physical properties.

    N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide: Another related compound with a similar core structure but different substituents, affecting its reactivity and applications.

Uniqueness

N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzenecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring robust and efficient materials.

Properties

IUPAC Name

N-(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO2S/c16-15(17,18)9-3-1-2-8(6-9)14(21)19-11-7-12(20)13-10(11)4-5-22-13/h1-6,11H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQIHYJNLNFGSJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)SC=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821805
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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